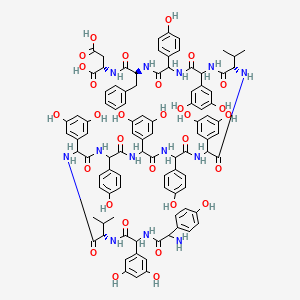

H-DL-nTyr-DL-Phg(3,5-diOH)-Val-DL-Phg(3,5-diOH)-DL-nTyr-DL-Phg(3,5-diOH)-DL-nTyr-DL-Phg(3,5-diOH)-Val-DL-Phg(3,5-diOH)-DL-nTyr-Phe-Asp-OH

Description

Feglymycin is a naturally occurring peptide antibiotic produced by the bacterium Streptomyces species DSM 11171. This compound is notable for its unique structure, which includes thirteen amino acids, many of which are non-proteinogenic, such as 4-hydroxyphenylglycine and 3,5-dihydroxyphenylglycine. Feglymycin exhibits significant antibacterial and antiviral activities, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula |

C95H97N13O30 |

|---|---|

Molecular Weight |

1900.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[2-[[2-[[2-[[(2S)-2-[[2-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C95H97N13O30/c1-43(2)73(99-90(132)78(50-27-59(113)37-60(114)28-50)101-84(126)72(96)46-10-18-55(109)19-11-46)85(127)106-81(53-33-65(119)40-66(120)34-53)93(135)103-77(49-16-24-58(112)25-17-49)89(131)108-82(54-35-67(121)41-68(122)36-54)94(136)104-76(48-14-22-57(111)23-15-48)88(130)107-79(51-29-61(115)38-62(116)30-51)91(133)100-74(44(3)4)86(128)105-80(52-31-63(117)39-64(118)32-52)92(134)102-75(47-12-20-56(110)21-13-47)87(129)97-69(26-45-8-6-5-7-9-45)83(125)98-70(95(137)138)42-71(123)124/h5-25,27-41,43-44,69-70,72-82,109-122H,26,42,96H2,1-4H3,(H,97,129)(H,98,125)(H,99,132)(H,100,133)(H,101,126)(H,102,134)(H,103,135)(H,104,136)(H,105,128)(H,106,127)(H,107,130)(H,108,131)(H,123,124)(H,137,138)/t69-,70-,72?,73-,74-,75?,76?,77?,78?,79?,80?,81?,82?/m0/s1 |

InChI Key |

QJQKBRUTBCTBKE-GDLMMHCQSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)N[C@@H](C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)NC(C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of feglymycin has been achieved using a linear/convergent hybrid approach. This method involves the micro-flow amide bond formation, which allows for the efficient elongation of peptide chains containing highly racemizable amino acids. The linear strategy enables the installation of various amino acids, while the convergent approach facilitates the coupling of short peptides to form the target oligopeptide .

Industrial Production Methods: Industrial production of feglymycin can be achieved through fermentation processes using Streptomyces species. The fermentation conditions, including nutrient media, temperature, and pH, are optimized to maximize the yield of feglymycin. The antibiotic is then isolated and purified using standard chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Feglymycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its biological activity or stability.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce hydroxyl groups into the peptide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol compounds to introduce functional groups into the peptide.

Major Products: The major products formed from these reactions include modified peptides with enhanced biological activity or stability, such as hydroxylated or alkylated derivatives .

Scientific Research Applications

Feglymycin has a wide range of scientific research applications, including:

Chemistry: Feglymycin serves as a model compound for studying peptide synthesis and modification. Its unique structure and reactivity make it an excellent candidate for developing new synthetic methodologies.

Biology: In biological research, feglymycin is used to study the mechanisms of bacterial resistance and the role of non-proteinogenic amino acids in peptide function.

Medicine: Feglymycin exhibits potent antibacterial activity against methicillin-resistant Staphylococcus aureus and antiviral activity against human immunodeficiency virus. .

Industry: The compound’s unique properties make it valuable for developing new antibiotics and antiviral drugs.

Mechanism of Action

Feglymycin exerts its effects by inhibiting the early steps of bacterial peptidoglycan synthesis, which is crucial for bacterial cell wall formation. This mode of action is different from other peptide antibiotics, making feglymycin a unique and valuable compound in the fight against bacterial infections. Additionally, feglymycin inhibits the entry of human immunodeficiency virus by targeting the viral envelope protein gp120, preventing the virus from binding to the CD4 receptor on host cells .

Comparison with Similar Compounds

Feglymycin is compared with other similar compounds, such as:

Vancomycin: Both feglymycin and vancomycin are glycopeptide antibiotics, but feglymycin has a unique structure with non-proteinogenic amino acids, giving it distinct biological activities.

Teicoplanin: Like feglymycin, teicoplanin is a glycopeptide antibiotic used to treat bacterial infections. feglymycin’s unique structure and mode of action make it a valuable alternative.

Ramoplanin: This antibiotic shares structural similarities with feglymycin, including the presence of non-proteinogenic amino acids. .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.